molecular formula C20H25N3O B11702591 2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile

2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile

Cat. No.: B11702591
M. Wt: 323.4 g/mol
InChI Key: PBUZSHHXSCLVJM-UHFFFAOYSA-N
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Description

2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile is a complex organic compound with the molecular formula C20H25N3O This compound is known for its unique structural features, which include a pyridine ring substituted with various functional groups such as amino, butyl, methoxyphenyl, propyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired substitutions on the pyridine ring. Common synthetic routes may include:

    Nitration and Reduction: Introduction of the amino group through nitration followed by reduction.

    Alkylation: Addition of butyl and propyl groups via alkylation reactions.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Cyanation: Incorporation of the carbonitrile group through cyanation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-butyl-4-(2-hydroxyphenyl)-5-propylpyridine-3-carbonitrile
  • 2-Amino-6-butyl-4-(2-chlorophenyl)-5-propylpyridine-3-carbonitrile
  • 2-Amino-6-butyl-4-(2-fluorophenyl)-5-propylpyridine-3-carbonitrile

Uniqueness

2-Amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-6-butyl-4-(2-methoxyphenyl)-5-propylpyridine-3-carbonitrile

InChI

InChI=1S/C20H25N3O/c1-4-6-11-17-14(9-5-2)19(16(13-21)20(22)23-17)15-10-7-8-12-18(15)24-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H2,22,23)

InChI Key

PBUZSHHXSCLVJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2OC)CCC

Origin of Product

United States

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